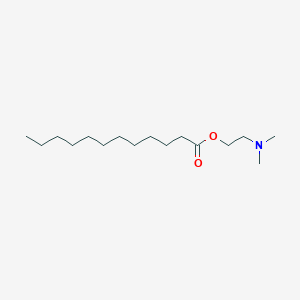

2-(Dimethylamino)ethyl dodecanoate

Description

The exact mass of the compound 2-Dimethylaminoethyl Laurate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)ethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17(2)3/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLUDYXDXUBOTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324043 | |

| Record name | 2-Dimethylaminoethyl Laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34839-10-6 | |

| Record name | Dodecanoic acid, 2-(dimethylamino)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34839-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 405542 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC405542 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Dimethylaminoethyl Laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)ethyl dodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of 2-(dimethylamino)ethyl dodecanoate (DMLD) as a Cationic Lipid for Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(dimethylamino)ethyl dodecanoate (B1226587) (DMLD) is a synthetic cationic lipid that has garnered significant interest in the field of non-viral gene and drug delivery. Its unique molecular structure, featuring a tertiary amine headgroup and a C12 lipid tail, allows for the efficient encapsulation of nucleic acids and subsequent delivery into target cells. This technical guide delves into the core mechanism of action of DMLD, elucidating its role in the formation of lipid nanoparticles (LNPs), cellular uptake, and endosomal escape – a critical step for the cytosolic delivery of therapeutic payloads. We will explore the physicochemical properties that govern its function, provide detailed experimental protocols for its characterization and application, and present visual representations of the key biological pathways involved.

Introduction: The Role of Cationic Lipids in Drug Delivery

Cationic lipids are amphiphilic molecules characterized by a positively charged headgroup and a hydrophobic tail. This dual nature is fundamental to their function as non-viral vectors for the delivery of negatively charged molecules, such as plasmid DNA, messenger RNA (mRNA), and small interfering RNA (siRNA). The electrostatic interactions between the cationic lipid and the nucleic acid backbone drive the self-assembly of these components into nanometer-sized complexes known as lipoplexes or, when formulated with other lipids, lipid nanoparticles (LNPs). These LNPs protect the therapeutic cargo from degradation in the extracellular environment and facilitate its entry into cells.

2-(dimethylamino)ethyl dodecanoate, also known as (N,N-Dimethyl)ethyl Laurate, is a notable example of a cationic lipid with a tertiary amine headgroup. This feature is central to its mechanism of action, as the tertiary amine can be protonated in acidic environments, leading to a pH-sensitive charge that is crucial for endosomal escape.

Physicochemical Properties of DMLD-based Lipid Nanoparticles

The efficacy of DMLD as a delivery vehicle is intrinsically linked to the physicochemical properties of the LNPs it forms. These properties are influenced by the formulation composition, including the molar ratios of DMLD to helper lipids (such as DOPE or cholesterol) and any PEGylated lipids used for stabilization.

Table 1: Key Physicochemical Parameters of Cationic Lipid Nanoparticles

| Parameter | Description | Typical Values for Cationic LNPs | Significance for DMLD Mechanism |

| Size (Hydrodynamic Diameter) | The effective diameter of the nanoparticle in solution. | 50 - 200 nm | Influences cellular uptake mechanism and biodistribution. Smaller particles can exhibit enhanced cellular penetration. |

| Polydispersity Index (PDI) | A measure of the heterogeneity of particle sizes in a sample. | < 0.3 | Indicates the uniformity of the nanoparticle population. A low PDI is desirable for consistent performance. |

| Zeta Potential | The electrical potential at the slipping plane of a nanoparticle, indicating its surface charge. | +20 to +60 mV | A positive zeta potential is crucial for binding to negatively charged nucleic acids and interacting with the anionic cell membrane. |

| pKa | The pH at which 50% of the ionizable groups (the tertiary amine in DMLD) are protonated. | 6.0 - 7.0 | A pKa in this range allows the LNP to be relatively neutral in the bloodstream (pH ~7.4) and become positively charged in the acidic environment of the endosome (pH 5.0-6.5), triggering endosomal escape. |

| Encapsulation Efficiency (%) | The percentage of the therapeutic cargo that is successfully entrapped within the nanoparticles. | > 90% | High encapsulation efficiency ensures a sufficient dose of the therapeutic is delivered to the target cells. |

Mechanism of Action: A Step-by-Step Journey

The journey of a DMLD-based LNP from administration to therapeutic action involves a series of intricate biological interactions.

LNP Formation and Cargo Encapsulation

DMLD, along with other lipid components, is typically dissolved in an organic solvent (e.g., ethanol). This lipid mixture is then rapidly mixed with an aqueous solution containing the nucleic acid cargo at an acidic pH. The low pH ensures that the tertiary amine of DMLD is protonated, facilitating strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of the nucleic acids. This interaction drives the self-assembly of the lipids around the cargo, forming the core of the LNP.

Cellular Uptake via Endocytosis

Once administered, the positively charged surface of the DMLD-containing LNPs interacts with the negatively charged proteoglycans on the surface of target cells. This electrostatic interaction promotes cellular uptake, primarily through endocytosis. While multiple endocytic pathways exist, clathrin-mediated endocytosis is a common route for nanoparticles of this size.

Endosomal Escape: The "Proton Sponge" Effect

The acidic environment of the endosome is the key trigger for the release of the therapeutic cargo into the cytoplasm. The tertiary amine of DMLD, which was largely deprotonated at the physiological pH of the bloodstream, becomes protonated in the acidic milieu of the endosome (pH 5.0-6.5). This process is central to the "proton sponge" hypothesis.

The protonation of DMLD leads to an influx of protons (H+) into the endosome. To maintain charge neutrality, this is accompanied by an influx of chloride ions (Cl-). The accumulation of ions increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the LNP and its cargo into the cytoplasm.

Another proposed mechanism that works in concert with the proton sponge effect is membrane destabilization. The protonated DMLD can interact with and disrupt the integrity of the endosomal membrane, leading to the formation of pores or fusion between the LNP and the endosomal membrane, facilitating cargo release.

Experimental Protocols

Preparation of DMLD-based Lipid Nanoparticles

This protocol describes a general method for preparing DMLD-LNPs using the thin-film hydration method followed by extrusion.

Materials:

-

This compound (DMLD)

-

Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

-

Cholesterol

-

PEGylated lipid (e.g., DSPE-PEG2000)

-

Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

-

Nucleic acid cargo

Procedure:

-

Dissolve DMLD, DOPE, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at the desired molar ratio.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the aqueous buffer containing the nucleic acid cargo by vortexing or sonicating. This will form multilamellar vesicles (MLVs).

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

-

Remove unencapsulated nucleic acid by a suitable method such as dialysis or size exclusion chromatography.

In Vitro Transfection Efficiency Assay (Luciferase Reporter Assay)

This assay is used to quantify the functional delivery of a reporter gene (e.g., luciferase) by DMLD-LNPs.

Materials:

-

Target cell line (e.g., HeLa, HEK293)

-

DMLD-LNPs encapsulating a luciferase reporter plasmid

-

Cell culture medium

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the target cells in a 96-well plate and allow them to adhere overnight.

-

Replace the culture medium with fresh medium containing various concentrations of the DMLD-LNPs.

-

Incubate the cells for a specified period (e.g., 24-48 hours) to allow for transfection and expression of the luciferase gene.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer. The light output is proportional to the amount of expressed luciferase, indicating transfection efficiency.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of the DMLD-LNPs.

Materials:

-

Target cell line

-

DMLD-LNPs

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the target cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of DMLD-LNPs for a specified time (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Quantitative Data Summary

While specific quantitative data for DMLD can vary depending on the experimental setup (cell line, payload, formulation), the following table provides a representative range of values found in the literature for similar tertiary amine-based cationic lipids.

Table 2: Representative Quantitative Performance Data

| Parameter | Cell Line | Typical Values |

| Transfection Efficiency (% of cells) | HeLa | 30 - 70% |

| HEK293 | 40 - 80% | |

| Cytotoxicity (IC50) | HeLa | 10 - 50 µM |

| HEK293 | 20 - 100 µM | |

| Particle Size | N/A | 80 - 150 nm |

| Zeta Potential | N/A | +30 to +50 mV |

Note: These values are illustrative and should be determined experimentally for specific DMLD formulations.

Conclusion

This compound serves as a potent cationic lipid for drug delivery, primarily through the formation of LNPs that efficiently encapsulate and transport nucleic acids into cells. Its mechanism of action hinges on the pH-responsive nature of its tertiary amine headgroup, which facilitates a cascade of events from electrostatic binding and cellular uptake to the critical step of endosomal escape via the proton sponge effect. The tunable physicochemical properties of DMLD-based LNPs, coupled with their demonstrated transfection efficiency, make them a promising platform for the development of novel therapeutics. Further research into optimizing formulations and understanding the nuances of their interaction with biological systems will continue to expand their clinical potential.

Solubility profile of 2-(dimethylamino)ethyl dodecanoate in various solvents.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-(dimethylamino)ethyl dodecanoate (B1226587), a cationic lipid with significant potential in drug delivery systems. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on the molecule's amphiphilic nature and the known properties of its constituent functional groups. Furthermore, it outlines a standard experimental protocol for determining the solubility of such compounds, providing a framework for researchers to generate quantitative data.

Introduction

2-(dimethylamino)ethyl dodecanoate, also known as N,N-dimethylethyl laurate, is an amphiphilic molecule featuring a long, hydrophobic 12-carbon laurate tail and a hydrophilic polar head group containing a tertiary amine.[1] This structure imparts surfactant-like properties, making it a person of interest for applications such as permeation enhancers in transdermal formulations and as a component in lipid-based drug delivery systems.[1] Understanding its solubility in a variety of solvents is critical for formulation development, enabling the preparation of stable and effective drug products.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The tertiary amine head group can engage in hydrogen bonding with protic solvents. However, the long hydrophobic lauryl tail will limit solubility, particularly in water. Solubility is expected to be higher in alcohols compared to water. The solubility in aqueous solutions can be significantly increased by lowering the pH to protonate the tertiary amine, forming a more soluble salt. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can interact with the polar head group through dipole-dipole interactions without being hindered by the hydrophobic tail as much as in aqueous solutions. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Soluble | The long dodecyl (laurate) carbon chain will readily interact with non-polar solvents through van der Waals forces. |

| Lipids/Oils | Isopropyl myristate, Olive oil | Soluble | The hydrophobic nature of the laurate tail suggests good miscibility with lipids and oils, which is a key characteristic for its use in lipid-based drug delivery systems. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Materials and Equipment

-

This compound

-

Selected solvents of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or LC-MS/MS)

Procedure

-

Preparation: Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the vial to pellet the solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample to determine the concentration of this compound.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

Spectral Analysis of 2-(Dimethylamino)ethyl Dodecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 2-(dimethylamino)ethyl dodecanoate (B1226587), a tertiary amine ester of lauric acid. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data for 2-(dimethylamino)ethyl dodecanoate, supplemented with experimental data from the closely related analog, ethyl dodecanoate, for illustrative purposes. The methodologies provided are standardized protocols applicable to the analysis of such compounds.

Predicted Spectral Data for this compound

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is generated based on established principles of spectroscopy and the chemical structure of the molecule.

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | t | 2H | -O-CH₂-CH₂-N- |

| ~2.55 | t | 2H | -O-CH₂-CH₂-N- |

| ~2.30 | s | 6H | -N(CH₃)₂ |

| ~2.25 | t | 2H | -C(=O)-CH₂- |

| ~1.60 | p | 2H | -C(=O)-CH₂-CH₂- |

| ~1.25 | m | 16H | -(CH₂)₈- |

| ~0.88 | t | 3H | -CH₃ |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicity: s = singlet, t = triplet, p = pentet, m = multiplet.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Chemical Shift (ppm) | Assignment |

| ~174.0 | -C=O |

| ~62.5 | -O-CH₂- |

| ~58.0 | -CH₂-N- |

| ~45.5 | -N(CH₃)₂ |

| ~34.5 | -C(=O)-CH₂- |

| ~32.0 | -(CH₂)ₙ- |

| ~29.6 | -(CH₂)ₙ- |

| ~29.4 | -(CH₂)ₙ- |

| ~29.3 | -(CH₂)ₙ- |

| ~29.2 | -(CH₂)ₙ- |

| ~25.0 | -C(=O)-CH₂-CH₂- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920, ~2850 | Strong | C-H stretching (alkane) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1465 | Medium | C-H bending (alkane) |

| ~1170 | Strong | C-O stretching (ester) |

| ~1040 | Medium | C-N stretching (amine) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Interpretation |

| 271 | [M]⁺ (Molecular Ion) |

| 72 | [CH₂=N(CH₃)₂]⁺ (Fragment from McLafferty rearrangement or alpha-cleavage) |

| 58 | [C₂H₅N(CH₃)]⁺ |

| 185 | [CH₃(CH₂)₁₀COOH]⁺ (Lauric acid fragment) |

Experimental Spectral Data for Ethyl Dodecanoate (Analog)

For comparative purposes, the following tables present published experimental data for ethyl dodecanoate, which shares the dodecanoate (laurate) backbone.

Table 5: Experimental ¹H NMR Data for Ethyl Dodecanoate (CDCl₃, 90 MHz)[1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.08 | q | 2H | -O-CH₂-CH₃ |

| 2.20 | t | 2H | -C(=O)-CH₂- |

| 1.25 | m | 18H | -(CH₂)₉- and -O-CH₂-CH₃ |

| 0.88 | t | 3H | -CH₂-CH₃ (of dodecanoate) |

Table 6: Experimental ¹³C NMR Data for Ethyl Dodecanoate (CDCl₃, 25.16 MHz)[1]

| Chemical Shift (ppm) | Assignment |

| 173.76 | -C=O |

| 60.08 | -O-CH₂- |

| 34.39 | -C(=O)-CH₂- |

| 31.97 | -(CH₂)ₙ- |

| 29.66 | -(CH₂)ₙ- |

| 29.52 | -(CH₂)ₙ- |

| 29.39 | -(CH₂)ₙ- |

| 29.22 | -(CH₂)ₙ- |

| 25.04 | -C(=O)-CH₂-CH₂- |

| 22.74 | -CH₂-CH₃ |

| 14.24 | -O-CH₂-CH₃ |

| 14.09 | -CH₃ (of dodecanoate) |

Table 7: Experimental Infrared (IR) Spectroscopy Data for Ethyl Dodecanoate

| Wavenumber (cm⁻¹) | Assignment |

| 2924, 2854 | C-H stretching (alkane) |

| 1741 | C=O stretching (ester) |

| 1466 | C-H bending (alkane) |

| 1178 | C-O stretching (ester) |

Data derived from typical spectra of long-chain ethyl esters.

Table 8: Experimental Mass Spectrometry (MS) Data for Ethyl Dodecanoate (EI)[1]

| m/z | Relative Intensity | Interpretation |

| 88 | 99.99 | [CH₂=C(OH)OCH₂CH₃]⁺ (McLafferty rearrangement product) |

| 101 | 46.59 | [CH₃(CH₂)₄C(OH)=OH]⁺ |

| 43 | 31.35 | [C₃H₇]⁺ |

| 41 | 31.42 | [C₃H₅]⁺ |

| 29 | 29.33 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance III HD).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire the spectrum with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

Collect 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

-

Collect 1024 scans.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shifts using the TMS peak at 0 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two).

Procedure:

-

Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source (e.g., Agilent 7890B GC with 5977A MSD).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Separation:

-

Inject 1 µL of the solution into the GC.

-

Use a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Employ a temperature program, for instance, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

-

-

MS Detection:

-

The eluent from the GC is directed into the EI source, which is typically operated at 70 eV.

-

Scan a mass range of m/z 40 to 500.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectral analysis process.

Caption: Workflow for the comprehensive spectral analysis of a chemical compound.

Caption: Logical relationship for integrating spectral data to confirm a chemical structure.

An In-depth Technical Guide to the Synthesis of 2-(dimethylamino)ethyl dodecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key precursors and synthetic routes for the preparation of 2-(dimethylamino)ethyl dodecanoate (B1226587), a lipidic compound with a tertiary amine head group. This document details the primary synthetic methodologies, including direct esterification, synthesis via acyl chloride, and enzymatic routes. Each method is presented with detailed experimental protocols, and a comparative analysis of their advantages and disadvantages is provided. All quantitative data is summarized in structured tables for ease of comparison, and key reaction pathways are visualized using Graphviz diagrams.

Introduction to 2-(dimethylamino)ethyl dodecanoate

This compound, also known as (N,N-Dimethyl)ethyl Laurate, is a fatty acid ester characterized by a 12-carbon lauric acid tail and a hydrophilic headgroup containing a tertiary amine[1]. This amphiphilic structure imparts surfactant-like properties and makes it a compound of interest in various fields, including as a component in drug delivery systems where it may act as a permeation enhancer[1]. The synthesis of this molecule is centered around the formation of an ester linkage between a dodecanoic acid derivative and 2-(dimethylamino)ethanol.

Key Precursors

The synthesis of this compound primarily relies on two key precursors: a source of the dodecanoyl group and 2-(dimethylamino)ethanol. The properties of these precursors are crucial for understanding the reaction conditions and potential side reactions.

Dodecanoic Acid (Lauric Acid)

Dodecanoic acid, commonly known as lauric acid, is a saturated fatty acid with a 12-carbon chain. It is a white, powdery solid at room temperature with a faint odor of bay oil or soap[2][3][4]. It is a readily available and inexpensive precursor, often derived from coconut oil or palm kernel oil[3][4][5].

2-(dimethylamino)ethanol (DMAE)

2-(dimethylamino)ethanol is an organic compound containing both a tertiary amine and a primary alcohol functional group[1]. It is a colorless to pale yellow liquid with a characteristic fishy or ammonia-like odor[6][7]. Its miscibility with water and common organic solvents makes it a versatile reactant in various synthetic procedures[6][7].

Dodecanoyl Chloride (Lauroyl Chloride)

For the acyl chloride synthesis route, dodecanoyl chloride is a key intermediate. It is typically synthesized from dodecanoic acid and is a colorless liquid with a pungent odor[8]. It is a more reactive precursor than dodecanoic acid, allowing for faster reaction times and higher yields under milder conditions.

Table 1: Physicochemical Properties of Key Precursors

| Property | Dodecanoic Acid | 2-(dimethylamino)ethanol | Dodecanoyl Chloride |

| CAS Number | 143-07-7[3][4] | 108-01-0[6] | 112-16-3[9] |

| Molecular Formula | C₁₂H₂₄O₂[3][4] | C₄H₁₁NO[6] | C₁₂H₂₃ClO[9] |

| Molecular Weight | 200.32 g/mol [3] | 89.14 g/mol [6] | 218.76 g/mol |

| Melting Point | 44-46 °C[2] | -70 °C[7] | -17 °C[8][9] |

| Boiling Point | 298.9 °C[3] | 134-136 °C[10] | 266.6 °C at 760 mmHg[9] |

| Density | 0.883 g/mL at 25 °C[2] | 0.886 g/mL at 20 °C[10] | 0.922 g/mL at 20 °C |

| Solubility | Insoluble in water; soluble in organic solvents[2][3] | Miscible with water and organic solvents[6][7] | Insoluble in water; reacts with water[8] |

Synthetic Routes and Experimental Protocols

There are three primary methods for the synthesis of this compound. The choice of method depends on factors such as desired yield, purity requirements, available equipment, and environmental considerations.

Method 1: Direct Acid-Catalyzed Esterification (Fischer-Speier Esterification)

This is a classic and straightforward method involving the reaction of dodecanoic acid with 2-(dimethylamino)ethanol in the presence of an acid catalyst, typically a strong protic acid like sulfuric acid[1]. The reaction is reversible and driven to completion by removing the water formed during the reaction.

Caption: Fischer-Speier esterification of dodecanoic acid.

-

Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dodecanoic acid (1.0 eq), 2-(dimethylamino)ethanol (1.2 eq), and a suitable solvent such as toluene (B28343) (to fill the Dean-Stark trap).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 eq) to the stirred reaction mixture.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. Continue refluxing until no more water is collected (typically 4-8 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic catalyst by washing the organic phase with a saturated sodium bicarbonate solution until CO₂ evolution ceases.

-

Wash the organic layer with brine.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain pure this compound.

-

Method 2: Synthesis via Dodecanoyl Chloride

This method involves the conversion of dodecanoic acid to the more reactive dodecanoyl chloride, which then readily reacts with 2-(dimethylamino)ethanol. This is often a higher-yielding method that can be performed under milder conditions than direct esterification and avoids the need to remove water. A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrochloric acid byproduct.

Caption: Synthesis via dodecanoyl chloride intermediate.

Step 1: Preparation of Dodecanoyl Chloride [8]

-

Reactant Charging: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ fumes) with dodecanoic acid (1.0 eq).

-

Reagent Addition: Slowly add thionyl chloride (1.2 eq) to the dodecanoic acid. The reaction is exothermic and will evolve gas.

-

Reaction: Heat the mixture to reflux (around 75-90°C) for 2-4 hours, or until the evolution of gas ceases.

-

Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The remaining dodecanoyl chloride can be used in the next step, often without further purification. A yield of approximately 80% can be expected[8].

Step 2: Esterification

-

Reactant Charging: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(dimethylamino)ethanol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a dry, aprotic solvent like dichloromethane (B109758) (DCM) or diethyl ether.

-

Acyl Chloride Addition: Cool the solution in an ice bath and slowly add the dodecanoyl chloride (1.0 eq) dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute aqueous HCl (to remove excess base and DMAE), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Method 3: Lipase-Catalyzed Esterification

This "green chemistry" approach utilizes a lipase (B570770) enzyme as a biocatalyst for the esterification of dodecanoic acid with 2-(dimethylamino)ethanol. Lipase-catalyzed reactions are highly selective, occur under mild conditions (avoiding harsh acids or bases), and often result in high purity products.

Caption: Lipase-catalyzed synthesis workflow.

-

Reactant Charging: In a reaction vessel, combine dodecanoic acid (1.0 eq) and 2-(dimethylamino)ethanol (1.0-1.5 eq). The reaction can often be run in a solvent-free system or in a non-polar organic solvent like hexane (B92381) or heptane.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B), to the reaction mixture. A typical enzyme loading is 4-10% (w/w) of the total substrate weight[1].

-

Water Removal: To drive the equilibrium towards the product, add molecular sieves (3Å or 4Å) to the reaction mixture to adsorb the water produced.

-

Reaction: Incubate the mixture at a controlled temperature (typically 40-60°C) with constant agitation (e.g., shaking or stirring) for 24-72 hours. The optimal reaction time will depend on the specific enzyme and conditions used. A study on a similar compound reported a yield of 87.91% after optimization of reaction parameters[9].

-

Work-up and Purification:

-

After the reaction is complete, remove the immobilized lipase by simple filtration. The enzyme can often be washed and reused.

-

If a solvent was used, remove it by rotary evaporation.

-

The resulting product is often of high purity, but can be further purified by vacuum distillation if required.

-

Comparison of Synthetic Routes

Table 2: Comparison of Synthesis Methods for this compound

| Feature | Acid-Catalyzed Esterification | Synthesis via Dodecanoyl Chloride | Lipase-Catalyzed Esterification |

| Precursors | Dodecanoic acid, 2-(dimethylamino)ethanol | Dodecanoyl chloride, 2-(dimethylamino)ethanol | Dodecanoic acid, 2-(dimethylamino)ethanol |

| Catalyst | Strong acid (e.g., H₂SO₄) | None (base used for HCl scavenging) | Lipase enzyme |

| Reaction Conditions | High temperature, reflux | Mild to room temperature | Mild temperature (40-60°C) |

| Reaction Time | 4-8 hours | 2-4 hours | 24-72 hours |

| Yield | Moderate to good | High to excellent | Good to excellent (up to 87.91% reported for a similar compound[9]) |

| Byproducts | Water | HCl (neutralized by base) | Water |

| Purification | Neutralization, washing, distillation | Washing, distillation/chromatography | Filtration, (optional distillation) |

| Advantages | Inexpensive reagents, simple setup | High yield, fast reaction, irreversible | Mild conditions, high selectivity, environmentally friendly, reusable catalyst |

| Disadvantages | Reversible reaction, harsh conditions, potential for side reactions | Requires an extra step to prepare acyl chloride, corrosive reagent (SOCl₂) | Longer reaction times, cost of enzyme |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, each with its own set of advantages and disadvantages. The choice of the most appropriate method will be dictated by the specific requirements of the research or development project, including scale, purity needs, cost considerations, and environmental impact. The direct acid-catalyzed esterification is a cost-effective and straightforward approach. The synthesis via dodecanoyl chloride offers a faster and higher-yielding alternative, while the lipase-catalyzed method represents a green and highly selective route to the desired product. The detailed protocols provided in this guide serve as a foundation for the successful synthesis and purification of this compound for applications in research and drug development.

References

- 1. This compound | 34839-10-6 | Benchchem [benchchem.com]

- 2. DODECANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Showing Compound Dodecanoic acid (FDB003010) - FooDB [foodb.ca]

- 5. Lauric acid - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Lauroyl chloride synthesis method and density-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]

- 9. Dodecanoyl chloride | CAS#:112-16-3 | Chemsrc [chemsrc.com]

- 10. 2-DIMETHYLAMINOETHANOL (DMAE) - Ataman Kimya [atamanchemicals.com]

An In-depth Technical Guide to the Quaternization Reactions of 2-(Dimethylamino)ethyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quaternization of tertiary amine esters, with a specific focus on 2-(dimethylamino)ethyl dodecanoate (B1226587). This reaction, a classic example of the Menshutkin reaction, transforms the tertiary amine into a permanently charged quaternary ammonium (B1175870) salt, a modification that can significantly alter the molecule's physicochemical and biological properties. This document details the core principles of the reaction, provides experimental protocols, summarizes quantitative data, and explores the biological implications of the resulting quaternary ammonium compounds, including their mechanisms of action and relevant cellular signaling pathways.

Introduction to Quaternization of Tertiary Amine Esters

Quaternary ammonium compounds (QACs) are a diverse class of molecules characterized by a central, positively charged nitrogen atom bonded to four organic groups.[1] The quaternization of tertiary amines is the primary method for their synthesis. This reaction, known as the Menshutkin reaction, involves the alkylation of a tertiary amine with an alkyl halide.[2][3] In the context of 2-(dimethylamino)ethyl dodecanoate, a fatty acid ester with a tertiary amine moiety, quaternization yields a cationic surfactant with potential applications in drug delivery, antimicrobial formulations, and as a biological probe. The presence of the long dodecanoate chain imparts significant lipophilicity, while the quaternary ammonium head group provides a permanent positive charge, creating an amphiphilic structure.

The reaction is a bimolecular nucleophilic substitution (SN2) process where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.[4] The rate and success of the reaction are influenced by several factors, including the nature of the alkyl halide, the solvent, and the reaction temperature.

The Menshutkin Reaction: Core Principles

The quaternization of this compound follows the general mechanism of the Menshutkin reaction.

Key Factors Influencing the Reaction:

-

Alkyl Halide: The reactivity of the alkyl halide is a critical factor. Alkyl iodides are the most reactive, followed by bromides, and then chlorides, which are generally poor alkylating agents for this reaction.[2] This is due to the leaving group ability of the halide ion (I- > Br- > Cl-). Benzylic, allylic, and α-carbonylated alkyl halides also exhibit high reactivity due to the stabilization of the transition state.[2]

-

Solvent: Polar solvents are typically employed to facilitate the Menshutkin reaction as they help to stabilize the charged transition state.[2] Alcohols are common choices. However, the reaction can also be conducted in less polar solvents like chloroform, which can sometimes simplify product purification through precipitation.[4]

-

Temperature: The reaction rate is generally increased at higher temperatures. However, excessively high temperatures should be avoided, especially when using chlorinated solvents, to prevent unwanted side reactions.[2]

-

Steric Hindrance: As with all SN2 reactions, steric hindrance around the nitrogen atom and the electrophilic carbon of the alkyl halide can significantly impact the reaction rate.

Experimental Protocols

General Synthesis of N-Alkyl-N,N-dimethyl-2-(dodecanoyloxy)ethanaminium Halide

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)

-

Solvent (e.g., chloroform, acetone, ethanol)

-

Butylated hydroxytoluene (BHT) (as a polymerization inhibitor, if necessary)

-

Hexane (B92381) or diethyl ether (for precipitation/washing)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent (e.g., chloroform, approximately 2.5 mL per 10 mmol of the amine).

-

Add a catalytic amount of BHT if there is a concern about polymerization, especially if the reaction is to be conducted at an elevated temperature.

-

Add the alkyl halide (1 equivalent) to the solution.

-

Stir the reaction mixture at a controlled temperature (e.g., 50-55 °C) for a specified duration (e.g., 24 hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion of the reaction, the product can be isolated. If the product precipitates from the reaction mixture, it can be collected by filtration. If it remains dissolved, a low-polarity solvent like hexane or diethyl ether can be added to induce precipitation.[4]

-

Wash the collected solid product with the precipitating solvent (e.g., 3 x 20 mL of hexane) to remove unreacted starting materials and other impurities.[4]

-

Dry the purified quaternary ammonium salt under vacuum.

Purification of the Quaternary Ammonium Salt

Purification of the resulting quaternary ammonium salt is crucial to remove unreacted starting materials and byproducts.

-

Precipitation: As described in the protocol, precipitation from the reaction mixture by adding a non-solvent is a common and effective method.[4]

-

Recrystallization: For crystalline products, recrystallization from a suitable solvent or solvent mixture can yield a highly pure product.

-

Washing: Washing the precipitated solid with an appropriate solvent, such as ethanol, 1-propanol, or 2-propanol, can be effective in removing impurities.[5] It is important to choose a solvent in which the quaternary ammonium salt has low solubility.

-

Azeotropic Distillation: To remove water from the final product, azeotropic distillation with a suitable solvent system can be employed.[5]

Quantitative Data

Specific kinetic data for the quaternization of this compound is scarce. However, studies on the quaternization of the structurally similar poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) provide valuable insights into the expected reaction kinetics.

Table 1: Quaternization of Tertiary Amines - Reaction Parameters and Observations

| Tertiary Amine | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

| DMAEMA | 6-bromohexanoic acid | Chloroform | 50-55 | 24 h | 68.8 | Product precipitated with hexane.[4] |

| DMAEMA | 11-bromoundecanoic acid | Chloroform | 50-55 | 24 h | 53.2 | Product precipitated directly from the reaction mixture.[4] |

| DMAEMA | (3-iodopropyl)trimethoxysilane | Chloroform | 50-55 | 24 h | 94.8 | Product precipitated with hexane.[4] |

| DMAEMA | (3-bromopropyl)trimethoxysilane | Chloroform | 50-55 | 24 h | 36.0 | Product precipitated with hexane.[4] |

| Triethanolamine (B1662121) | Fatty acid/Fatty acid ester | Not specified | Not specified | Not specified | Not specified | Subsequent quaternization with dimethyl sulfate (B86663) is common.[6] |

Note: DMAEMA is 2-(dimethylamino)ethyl methacrylate (B99206), a structurally related tertiary amine ester.

Biological Implications and Signaling Pathways

The quaternization of this compound results in a cationic amphiphilic molecule with significant biological activity.

Antimicrobial Mechanism of Action

Quaternary ammonium compounds are well-known for their broad-spectrum antimicrobial properties.[3] The primary mechanism of action involves the disruption of microbial cell membranes.

Workflow of Antimicrobial Action:

Caption: Workflow of the antimicrobial action of quaternized this compound.

The positively charged quaternary ammonium headgroup electrostatically interacts with the negatively charged components of the bacterial cell wall and membrane. Subsequently, the long hydrophobic dodecanoate tail penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.

Cytotoxicity and Effects on Mammalian Cells

While effective as antimicrobials, the cytotoxicity of QACs towards mammalian cells is a critical consideration, especially for applications in drug development.

Some QACs have been shown to induce apoptosis in human cancer cell lines. While specific data for quaternized this compound is limited, studies on other QACs can provide insights into potential mechanisms. For instance, some QACs have been observed to exhibit selective cytotoxicity towards tumor cells over normal cells.[7]

Potential Signaling Pathway for QAC-Induced Apoptosis:

Caption: A potential signaling pathway for apoptosis induced by quaternized this compound.

The cellular uptake of these amphiphilic molecules can occur through various endocytic pathways.[8][9] Once inside the cell, they may induce cellular stress, potentially through the generation of reactive oxygen species (ROS), which can in turn activate apoptotic signaling cascades, such as the caspase-dependent pathway.

Conclusion

The quaternization of this compound via the Menshutkin reaction is a straightforward and effective method for synthesizing a cationic surfactant with significant biological potential. The reaction conditions can be tailored by selecting appropriate alkylating agents and solvents to achieve high yields. The resulting quaternary ammonium salt exhibits antimicrobial activity primarily through membrane disruption. Its effects on mammalian cells, including potential cytotoxic and apoptotic activities, warrant further investigation to fully elucidate its therapeutic and toxicological profiles. This guide provides a foundational understanding for researchers and professionals working with this class of compounds, highlighting the key aspects of their synthesis and biological function. Further research is needed to establish specific kinetic parameters for the quaternization of the monomeric ester and to delineate the precise signaling pathways it modulates in various cell types.

References

- 1. researchgate.net [researchgate.net]

- 2. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 3. Menschutkin Reaction [drugfuture.com]

- 4. mdpi.com [mdpi.com]

- 5. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]

- 6. EP0718275B1 - Quaternary fatty-acid triethanolamine esters - Google Patents [patents.google.com]

- 7. Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular uptake, intracellular trafficking, and antitumor efficacy of doxorubicin-loaded reduction-sensitive micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

(N,N-Dimethyl)ethyl Laurate: A Technical Guide to its Potential Interdisciplinary Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(N,N-Dimethyl)ethyl Laurate, a cationic lipid possessing a tertiary amine head group and a lauric acid tail, stands as a molecule of significant interest for a range of interdisciplinary applications. While specific experimental data for this compound remains limited in publicly accessible literature, its structural characteristics suggest considerable potential in fields such as drug delivery, gene therapy, and antimicrobial research. This technical guide consolidates the available information on analogous compounds to provide a comprehensive overview of the probable synthesis, characterization, and potential applications of (N,N-Dimethyl)ethyl Laurate. Detailed experimental protocols, derived from established methodologies for similar molecules, are presented to facilitate further investigation into this promising compound.

Introduction

(N,N-Dimethyl)ethyl Laurate, also known as 2-(dimethylamino)ethyl dodecanoate, is a lipid molecule characterized by a C12 saturated fatty acid (lauric acid) chain and a tertiary amine functional group.[1][2][3] This amphipathic structure imparts cationic properties, particularly at physiological pH, making it a candidate for various biomedical applications. The presence of the tertiary amine allows for protonation, leading to a positive charge that can interact with negatively charged biological molecules such as nucleic acids and cell membranes. This guide explores the potential of (N,N-Dimethyl)ethyl Laurate by drawing parallels with structurally related cationic lipids and fatty acid esters.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₆H₃₃NO₂ | [2][3] |

| Molecular Weight | 271.45 g/mol | [4] |

| CAS Number | 34839-10-6 | [1][2][3] |

| Appearance | Likely a colorless to yellowish oil at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water | Inferred |

Synthesis and Purification

A definitive, published protocol for the synthesis of (N,N-Dimethyl)ethyl Laurate is not currently available. However, based on standard organic chemistry principles and published methods for analogous N,N-dimethylamino acid esters, a two-step synthetic route is proposed.[5]

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of (N,N-Dimethyl)ethyl Laurate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Bromoethyl Laurate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve lauroyl chloride (1 equivalent) in a suitable anhydrous solvent such as dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 2-bromoethanol (B42945) (1.1 equivalents) to the solution.

-

Add a catalytic amount of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromoethyl laurate.

Step 2: Synthesis of (N,N-Dimethyl)ethyl Laurate

-

Dissolve the crude 2-bromoethyl laurate (1 equivalent) in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile.

-

Add an excess of dimethylamine (e.g., a 2M solution in THF, 3-5 equivalents).

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove excess dimethylamine and its salt.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (N,N-Dimethyl)ethyl Laurate.

Purification Protocol

Purification of the final product can be achieved using column chromatography on silica (B1680970) gel.[6] A gradient of ethyl acetate (B1210297) in hexane (B92381) is a suggested eluent system. The fractions containing the pure product, as identified by TLC, should be combined and the solvent evaporated to yield the purified (N,N-Dimethyl)ethyl Laurate.

Characterization

The structure and purity of the synthesized (N,N-Dimethyl)ethyl Laurate should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the laurate fatty acid chain (long alkyl chain), the ethyl group, and the N,N-dimethyl groups. The chemical shifts of the protons adjacent to the ester and amine functionalities would be characteristic. |

| ¹³C NMR | Signals for the carbonyl carbon of the ester, the carbons of the ethyl and N,N-dimethyl groups, and the carbons of the lauric acid chain. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (271.45 g/mol ). |

| Fourier-Transform Infrared Spectroscopy (FTIR) | A strong absorption band for the C=O stretching of the ester group (around 1740 cm⁻¹). |

Potential Interdisciplinary Relevance and Applications

The structural features of (N,N-Dimethyl)ethyl Laurate suggest its potential utility in several scientific and therapeutic areas.

Drug Delivery and Gene Therapy

Cationic lipids with tertiary amine headgroups are known to be effective non-viral vectors for the delivery of nucleic acids such as siRNA and plasmid DNA.[3][7] The positively charged headgroup can electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the formation of lipoplexes. These complexes can protect the nucleic acids from degradation and facilitate their entry into cells.

References

- 1. Effect of the array of amines on the transfection efficiency of cationic peptidomimetic lipid molecules into neural cells - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03347J [pubs.rsc.org]

- 2. Lipid-mediated DNA and siRNA Transfection Efficiency Depends on Peptide Headgroup - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The development of tertiary amine cationic lipids for safe and efficient siRNA delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 4. arpnjournals.org [arpnjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-(dimethylamino)ethyl dodecanoate in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(dimethylamino)ethyl dodecanoate (B1226587) (DMLD) is an amphiphilic molecule with significant potential in the field of drug delivery.[1] Its structure, comprising a 12-carbon hydrophobic laurate tail and a hydrophilic tertiary amine headgroup, allows it to function as a cationic lipid, permeation enhancer, and a component of various nanoparticle formulations.[1] This document provides detailed protocols for the synthesis, formulation, and characterization of DMLD-based drug delivery systems, as well as methods for evaluating their efficacy and safety.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-(dimethylamino)ethyl dodecanoate is crucial for its effective application in drug delivery systems.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | (N,N-Dimethyl)ethyl Laurate, Dodecanoic Acid 2-(Dimethylamino)ethyl Ester | [1] |

| CAS Number | 34839-10-6 | [1] |

| Molecular Formula | C16H33NO2 | [1] |

| Molecular Weight | 271.44 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water | [2] |

Synthesis of this compound

The synthesis of DMLD can be achieved through the direct esterification of lauric acid with 2-(dimethylamino)ethanol. This reaction is typically catalyzed by an acid.[1]

Protocol: Acid-Catalyzed Esterification

-

Reactant Preparation : In a round-bottom flask, combine lauric acid and 2-(dimethylamino)ethanol in a 1:1.2 molar ratio.

-

Solvent and Catalyst Addition : Add a suitable solvent such as toluene. Introduce an acid catalyst, for example, p-toluenesulfonic acid (0.05 equivalents).

-

Reaction Setup : Equip the flask with a Dean-Stark apparatus and a condenser to remove the water formed during the reaction.

-

Reaction Conditions : Heat the mixture to reflux (approximately 110-120°C) with continuous stirring.

-

Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction : Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Formulation of DMLD-Based Nanoparticles

DMLD can be used to formulate various types of nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), for drug delivery. The following is a general protocol using a high-shear homogenization and ultrasonication method.

Protocol: Nanoparticle Formulation

-

Preparation of Lipid Phase : Melt this compound and any other solid lipids (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above the melting point of the highest melting lipid. Dissolve the lipophilic drug in this molten lipid mixture.

-

Preparation of Aqueous Phase : Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

-

Emulsification : Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at 10,000-15,000 rpm for 10-15 minutes to form a coarse oil-in-water emulsion.

-

Ultrasonication : Immediately sonicate the coarse emulsion using a probe sonicator for 5-10 minutes to reduce the particle size to the nanometer range.

-

Cooling and Nanoparticle Formation : Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring to solidify the lipid droplets and form the nanoparticles.

-

Purification : Centrifuge the nanoparticle dispersion to remove any unincorporated drug or excess surfactant. Resuspend the pellet in deionized water.

Characterization of DMLD-Based Drug Delivery Systems

Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated drug delivery system.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the in vivo behavior of nanoparticles.

-

Method : Dynamic Light Scattering (DLS)

-

Protocol :

-

Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

-

Transfer the diluted sample to a disposable cuvette.

-

Measure the particle size, PDI, and zeta potential using a DLS instrument.

-

Perform measurements in triplicate and report the average values.

-

Encapsulation Efficiency and Drug Loading

These parameters determine the amount of drug successfully incorporated into the nanoparticles.

-

Method : Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

-

Protocol :

-

Separate the unencapsulated drug from the nanoparticle suspension by ultracentrifugation.

-

Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

EE% = [(Total Drug - Free Drug) / Total Drug] x 100 DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

-

In Vitro Drug Release

This study evaluates the rate and extent of drug release from the formulation.

-

Method : Dialysis Bag Method

-

Protocol :

-

Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

-

Quantify the amount of drug released in the collected samples using a suitable analytical technique.

-

Application in Transdermal Drug Delivery

DMLD and its analogs have shown significant promise as permeation enhancers in transdermal drug delivery. The following data is for a structurally similar compound, dodecyl 6-(dimethylamino)hexanoate (DDAK), demonstrating its efficacy.

| Drug | Enhancement Ratio (with DDAK) | Enhancement Ratio (with DDAIP*) |

| Theophylline | 17.3 | 5.9 |

| Hydrocortisone | 43.2 | 11.5 |

| Adefovir | 13.6 | 2.8 |

*DDAIP: dodecyl 2-(dimethylamino)propanoate, a clinically used skin absorption enhancer.[3]

Protocol: In Vitro Skin Permeation Study

-

Skin Preparation : Use excised porcine or human skin. Remove subcutaneous fat and hair.

-

Franz Diffusion Cell Setup : Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

-

Receptor Phase : Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 37°C with constant stirring.

-

Donor Phase Application : Apply the formulation containing the drug and DMLD to the surface of the stratum corneum in the donor compartment.

-

Sampling : At predetermined time intervals, collect samples from the receptor compartment and replace with fresh buffer.

-

Analysis : Analyze the drug concentration in the collected samples using HPLC or another validated method.

-

Data Analysis : Calculate the cumulative amount of drug permeated per unit area versus time and determine the steady-state flux.

In Vitro Cytotoxicity Assessment

It is essential to evaluate the biocompatibility of the DMLD-based formulation.

Protocol: MTT Assay

-

Cell Culture : Seed a suitable cell line (e.g., HaCaT keratinocytes, fibroblasts) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Treatment : Treat the cells with various concentrations of the DMLD formulation and control solutions (e.g., empty nanoparticles, free drug).

-

Incubation : Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

-

Cell Viability Calculation : Calculate the percentage of cell viability relative to untreated control cells.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Workflow for DMLD-based nanoparticle formulation.

Caption: General mechanism of DMLD as a skin permeation enhancer.

References

- 1. This compound | 34839-10-6 | Benchchem [benchchem.com]

- 2. CAS 106-33-2: Ethyl dodecanoate | CymitQuimica [cymitquimica.com]

- 3. Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Formulation of 2-(dimethylamino)ethyl dodecanoate Lipid Nanoparticles for siRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of RNA therapeutics, most notably small interfering RNA (siRNA). The success of these delivery systems hinges on the careful selection and formulation of lipid components that facilitate siRNA encapsulation, protection from degradation, cellular uptake, and endosomal escape. Ionizable cationic lipids are a critical component of these formulations, as their charge is pH-dependent, allowing for efficient nucleic acid complexation at low pH and a near-neutral surface charge at physiological pH, which reduces toxicity and improves circulation time.

This document provides a detailed protocol for the formulation of lipid nanoparticles utilizing 2-(dimethylamino)ethyl dodecanoate (B1226587) as the ionizable cationic lipid for the delivery of siRNA. While specific literature on this particular lipid for LNP-siRNA applications is not widely available, the following protocols are based on well-established methods for formulating similar ionizable lipids, such as DLin-MC3-DMA, and provide a strong foundation for developing a robust formulation.[1][2]

Principle of LNP-siRNA Formulation and Delivery

The formulation of LNPs for siRNA delivery typically involves the rapid mixing of a lipid mixture dissolved in ethanol (B145695) with an aqueous solution of siRNA at a low pH. This process, often carried out using a microfluidic mixing device, leads to the self-assembly of LNPs with siRNA encapsulated within their core. The low pH ensures that the ionizable lipid is protonated, facilitating its interaction with the negatively charged siRNA backbone. Subsequent dialysis or buffer exchange to a physiological pH neutralizes the surface charge of the LNPs.

Once administered in vivo, these LNPs circulate and are taken up by target cells, primarily through endocytosis. The acidic environment of the endosome again protonates the ionizable lipid, which is thought to destabilize the endosomal membrane and release the siRNA cargo into the cytoplasm. The siRNA can then engage with the RNA-induced silencing complex (RISC) to mediate the sequence-specific cleavage and degradation of its target messenger RNA (mRNA), leading to gene silencing.[2]

Materials and Equipment

Lipids and Reagents

| Component | Function | Recommended Supplier |

| 2-(dimethylamino)ethyl dodecanoate | Ionizable cationic lipid | Custom synthesis or chemical supplier |

| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Helper phospholipid for structural integrity | Avanti Polar Lipids |

| Cholesterol | Helper lipid for stability and membrane fusion | Sigma-Aldrich |

| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG) | PEGylated lipid for steric stabilization and prolonged circulation | Avanti Polar Lipids |

| siRNA | Therapeutic payload | Custom synthesis (e.g., Dharmacon, IDT) |

| Ethanol, 200 proof | Solvent for lipids | Sigma-Aldrich |

| Citrate (B86180) Buffer (e.g., 50 mM, pH 4.0) | Aqueous buffer for siRNA | Prepare in-house |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Buffer for dialysis and final formulation | Thermo Fisher Scientific |

| RiboGreen or similar fluorescent dye | For siRNA quantification | Thermo Fisher Scientific |

| Triton X-100 | Detergent for LNP disruption | Sigma-Aldrich |

Equipment

| Equipment | Purpose | Recommended Supplier |

| Microfluidic Mixing System (e.g., NanoAssemblr) | Controlled and reproducible LNP formation | Precision NanoSystems |

| Dynamic Light Scattering (DLS) Instrument (e.g., Malvern Zetasizer) | Measurement of particle size, polydispersity index (PDI), and zeta potential | Malvern Panalytical |

| Spectrofluorometer or Plate Reader | Quantification of siRNA encapsulation efficiency | Various |

| Dialysis Tubing (e.g., 10 kDa MWCO) or Tangential Flow Filtration System | Buffer exchange and removal of ethanol | Spectrum Labs, MilliporeSigma |

| Sterile Syringes and Filters (0.22 µm) | Sterile filtration of solutions and final LNP product | Various |

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solution

-

Bring all lipids to room temperature before use.

-

Prepare a stock solution of the lipid mixture in ethanol. The recommended molar ratio of the lipid components is 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : PEG-DMG).[1][2]

-

Calculate the required mass of each lipid based on the desired total lipid concentration (e.g., 10-20 mM) and the volume of the stock solution.

-

Weigh out each lipid and dissolve them in the appropriate volume of 200 proof ethanol.

-

Vortex or sonicate briefly until all lipids are fully dissolved, resulting in a clear solution.

-

Store the lipid stock solution at -20°C for long-term storage.

Protocol 2: Preparation of siRNA Stock Solution

-

Resuspend the lyophilized siRNA in the citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2-0.5 mg/mL).

-

Ensure the siRNA is fully dissolved by gentle pipetting. Avoid vigorous vortexing to prevent siRNA degradation.

-

Store the siRNA stock solution at -80°C.

Protocol 3: Formulation of LNPs using Microfluidic Mixing

The following protocol is based on the use of a microfluidic mixing device, which allows for precise control over the mixing process and results in LNPs with a narrow size distribution.

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Equilibrate the lipid stock solution and the siRNA stock solution to room temperature.

-

Draw the lipid stock solution into one syringe and the siRNA stock solution into another syringe.

-

Set the flow rate ratio of the aqueous to ethanolic phase (e.g., 3:1) and the total flow rate (e.g., 12 mL/min).

-

Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.

-

Collect the resulting LNP dispersion.

LNP Formulation Workflow

Caption: Workflow for the formulation of siRNA-loaded lipid nanoparticles.

Protocol 4: Purification and Sterile Filtration

-

Transfer the collected LNP dispersion to a dialysis cassette (10 kDa MWCO).

-

Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes. This step removes the ethanol and raises the pH.

-

Alternatively, use a tangential flow filtration (TFF) system for larger scale preparations.

-

After dialysis, recover the LNP formulation.

-

Sterile filter the final LNP-siRNA formulation through a 0.22 µm syringe filter into a sterile vial.

-

Store the final formulation at 4°C for short-term use or at -80°C for long-term storage.

Characterization of LNP-siRNA Formulations

Accurate characterization of the formulated LNPs is crucial for ensuring reproducibility and predicting in vivo performance.

Protocol 5: Measurement of Particle Size, PDI, and Zeta Potential

-